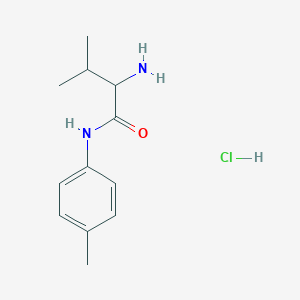

2-Amino-3-methyl-N-(4-methylphenyl)butanamide hydrochloride

Overview

Description

2-Amino-3-methyl-N-(4-methylphenyl)butanamide hydrochloride: is a chemical compound with the molecular formula C12H19ClN2O. It is a derivative of butanamide, featuring an amino group, a methyl group, and a 4-methylphenyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-methyl-N-(4-methylphenyl)butanamide hydrochloride typically involves the reaction of 2-amino-3-methylbutanoic acid with 4-methylphenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the precise control of reaction conditions such as temperature, pH, and solvent composition to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can occur at the carbonyl group, converting it into an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

- Intermediate in Synthesis: The compound serves as an intermediate in synthesizing various organic compounds. It plays a critical role in constructing complex molecular architectures, particularly in medicinal chemistry.

- Reaction Mechanisms: Researchers utilize this compound to study reaction mechanisms and kinetics due to its structural features that mimic certain amino acids.

2. Biological Research:

- Enzyme Interactions: In biological studies, 2-Amino-3-methyl-N-(4-methylphenyl)butanamide hydrochloride is investigated for its interactions with enzymes and proteins. Its structural similarity to amino acids allows researchers to explore its binding affinities and effects on biological pathways.

- Potential Therapeutic Applications: Preliminary studies suggest that derivatives of this compound may exhibit biological activities relevant to drug development, particularly in targeting specific pathways.

3. Pharmaceutical Development:

- Building Block for Drug Synthesis: The compound is used as a building block for synthesizing novel drugs aimed at specific biological targets. Its unique properties enable the creation of compounds with potential therapeutic benefits.

- Biological Assays: It is employed in biological assays to evaluate the efficacy and safety profiles of new drug candidates.

Industrial Applications

1. Specialty Chemicals Production:

- The compound is utilized in producing specialty chemicals, where its unique functional groups contribute to various chemical processes.

2. Chemical Reagent:

- In industrial settings, it acts as a reagent in chemical reactions, facilitating the synthesis of other compounds or serving as a catalyst in specific reactions.

Case Studies

-

Enzyme Binding Studies:

A study focusing on enzyme interactions demonstrated that this compound binds effectively to certain enzyme active sites, influencing their activity. This binding affinity was quantified using kinetic assays, showing potential for further drug development. -

Synthesis of Novel Antagonists:

Research has highlighted the compound's utility in synthesizing novel antagonists targeting angiotensin receptors. The synthesis process involved multiple steps where this compound served as a key intermediate, yielding high-purity products with significant biological activity.

Mechanism of Action

The mechanism of action of 2-Amino-3-methyl-N-(4-methylphenyl)butanamide hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The amino and methyl groups play a crucial role in binding to these targets, influencing their activity and leading to the desired biological or chemical effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-Amino-3-methylbutanoic acid: A precursor in the synthesis of 2-Amino-3-methyl-N-(4-methylphenyl)butanamide hydrochloride.

4-Methylphenylamine: Another precursor used in the synthesis.

N-(4-Methylphenyl)butanamide: A structurally similar compound with different functional groups.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Biological Activity

2-Amino-3-methyl-N-(4-methylphenyl)butanamide hydrochloride, a compound with significant potential in medicinal chemistry, is being investigated for its biological activities. This article explores its mechanisms of action, biological effects, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a butanamide moiety with an amino group and a 4-methylphenyl substituent. Its molecular formula is with a molecular weight of approximately 250.76 g/mol. The presence of both amino and amide functional groups allows it to participate in various biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. It is hypothesized to modulate signaling pathways relevant to pain management and inflammation, potentially acting as an inhibitor for various neurotransmitter transporters.

Antinociceptive Effects

Recent studies indicate that derivatives of this compound may exhibit antinociceptive properties, which are crucial for developing treatments for neuropathic pain. For instance, the compound has been evaluated for its ability to inhibit the uptake of neurotransmitters such as GABA, which plays a vital role in pain modulation .

Anti-inflammatory Properties

Research has shown that compounds structurally related to this compound can significantly reduce the expression levels of pro-inflammatory cytokines such as IL-1β and IL-6. In vitro studies demonstrated that at concentrations around 10 μM, these compounds effectively suppressed mRNA levels associated with inflammation in human keratinocyte cells .

Comparative Analysis with Similar Compounds

Case Studies

- Neuropathic Pain Management : In a study investigating novel functionalized amino acids, derivatives similar to this compound were tested for their efficacy in reducing pain responses in animal models. Results indicated significant reductions in pain behaviors compared to control groups .

- Inflammation Studies : In vivo experiments involving LPS-induced inflammation showed that compounds related to this structure significantly decreased levels of inflammatory markers (IL-6 and TNF-α) without inducing hepatotoxicity, suggesting a favorable safety profile for therapeutic applications .

Properties

IUPAC Name |

2-amino-3-methyl-N-(4-methylphenyl)butanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-8(2)11(13)12(15)14-10-6-4-9(3)5-7-10;/h4-8,11H,13H2,1-3H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDQCXQLIIEFQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(C(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.